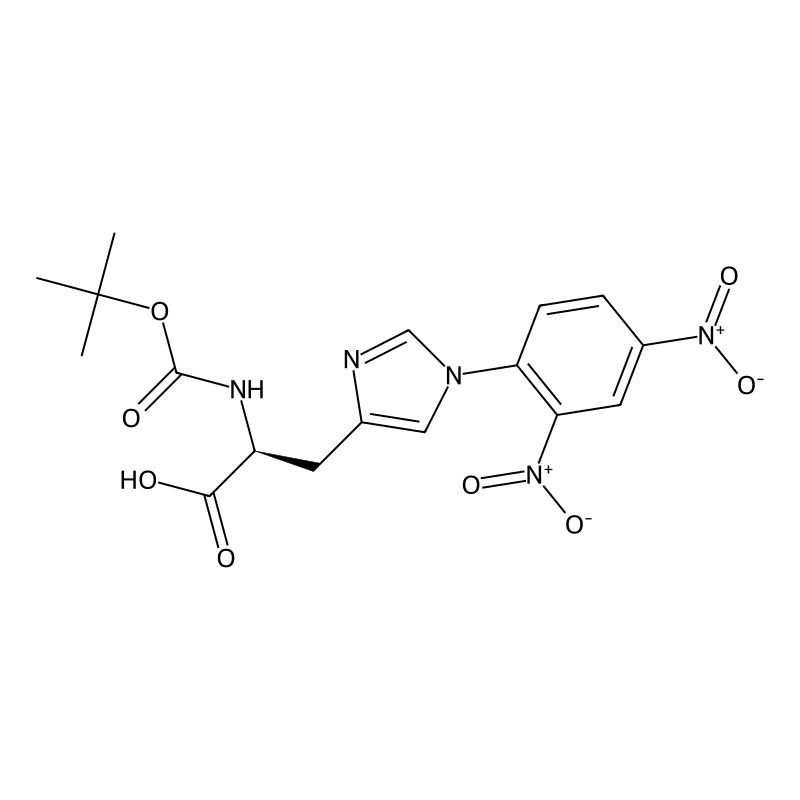

Boc-His(Dnp)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Boc-His(Dnp)-OH is a protected amino acid building block commonly employed in the solid-phase peptide synthesis (SPPS) technique []. SPPS is a widely used method for the chemical synthesis of peptides, which are chains of amino acids linked by peptide bonds.

During SPPS, Boc-His(Dnp)-OH functions as a protected form of the amino acid L-histidine. The "Boc" (tert-butyloxycarbonyl) group protects the amino group (NH2) of histidine, preventing it from reacting prematurely during the synthesis process. The "Dnp" (2,4-dinitrophenyl) group serves as a temporary protecting group for the imidazole side chain of histidine, which is essential for its chemical properties.

Once incorporated into the growing peptide chain, the "Boc" and "Dnp" groups are selectively removed under specific conditions, revealing the free amino and imidazole groups of histidine, allowing it to participate in the final peptide structure and function [].

Here are some additional details about the use of Boc-His(Dnp)-OH in SPPS:

- High purity: Commercially available Boc-His(Dnp)-OH is typically offered with a purity of ≥98%, ensuring reliable and reproducible peptide synthesis [, ].

- Solubility: This compound is readily soluble in various organic solvents commonly used in SPPS, such as dimethyl sulfoxide (DMSO) [].

- Optical activity: Boc-His(Dnp)-OH exhibits a specific optical rotation, indicating its chirality and ensuring the correct stereochemistry of the synthesized peptide [].

Boc-His(Dnp)-OH, or Boc-protected histidine with a 2,4-dinitrophenyl group, is a specialized amino acid derivative widely used in peptide synthesis. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group of histidine, which prevents unwanted reactions during synthesis. The 2,4-dinitrophenyl (Dnp) group is attached to the side chain of histidine, providing additional stability and facilitating specific reactions in peptide assembly. This compound is particularly useful in solid-phase peptide synthesis due to its ability to protect the reactive sites of histidine while allowing for subsequent modifications.

- Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid), allowing for the formation of free histidine residues.

- Coupling Reactions: It can undergo amide bond formation with other amino acids or peptide fragments using coupling reagents such as Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt).

- Native Chemical Ligation: The Dnp group remains intact during cleavage from the resin, which allows for selective reactions in subsequent ligation processes .

The synthesis of Boc-His(Dnp)-OH typically involves:

- Protection of Histidine: The histidine residue is first protected with the Boc group at the amino terminus.

- Dinitrophenylation: The side chain is modified by attaching the Dnp group, often through electrophilic aromatic substitution.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for peptide synthesis applications .

Boc-His(Dnp)-OH is predominantly used in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides that require histidine.

- Research: Utilized in studies involving protein interactions and enzyme mechanisms where histidine plays a critical role.

- Drug Development: Its derivatives are explored for potential therapeutic agents due to their structural similarity to biologically relevant peptides .

Studies involving Boc-His(Dnp)-OH focus on its role in peptide interactions and stability:

- Peptide Stability: The presence of the Dnp group can affect the stability and solubility of peptides during synthesis.

- Binding Studies: Research often investigates how modifications like Dnp influence binding affinities to receptors or enzymes, particularly those that interact with histidine residues .

Boc-His(Dnp)-OH can be compared with several similar compounds, highlighting its unique features:

| Compound Name | Structure/Modification | Unique Features |

|---|---|---|

| Boc-His(Trt)-OH | Tert-butyloxycarbonyl + Trityl | Trityl group offers different protective properties. |

| Boc-His(Tos)-OH | Tert-butyloxycarbonyl + Tosyl | Tosyl provides stability against racemization. |

| Fmoc-His(Dnp)-OH | Fluorenylmethyloxycarbonyl + Dnp | Offers alternative protection strategy; more stable under basic conditions. |

| Boc-Asp(OBzl)-OH | Tert-butyloxycarbonyl + Benzyl | Used for aspartic acid; different applications due to side chain differences. |

Boc-His(Dnp)-OH stands out due to its specific protective groups that facilitate unique coupling strategies and enhance the stability of synthesized peptides .

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name for Boc-His(Dnp)-OH is N-tert-butoxycarbonyl-1-(2,4-dinitrophenyl)-L-histidine. This nomenclature reflects:

- Boc (tert-butoxycarbonyl): Protects the α-amino group of histidine.

- Dnp (2,4-dinitrophenyl): Modifies the imidazole side chain at the N(π)-position.

The compound is chiral, with the L-configuration at the α-carbon.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₅O₈ |

| Molecular Weight | 421.36 g/mol |

| CAS Registry Number | 25024-53-7 |

| Exact Mass (monoisotopic) | 421.1235 Da |

The molecular formula is consistent across multiple sources, including PubChem and technical datasheets.

Structural Features

Boc-His(Dnp)-OH exhibits two critical protecting groups:

- Boc Group: Introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride), rendering the α-amino group inert during peptide elongation.

- Dnp Group: Attached to the imidazole nitrogen via nucleophilic aromatic substitution with 2,4-dinitrofluorobenzene (DNFB). This group prevents undesired side reactions during solid-phase peptide synthesis (SPPS).

Key Structural Attributes:

Solid-Phase Synthesis Protocols for N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine

N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine represents a critical building block in solid-phase peptide synthesis utilizing the tert-butoxycarbonyl protecting group strategy [1] [18]. The compound functions as a protected histidine derivative where the tert-butoxycarbonyl group protects the amino terminus and the 2,4-dinitrophenyl group protects the imidazole side chain [1] . This dual protection system prevents unwanted side reactions during multi-step peptide assembly while maintaining compatibility with tert-butoxycarbonyl deprotection conditions [1] [19].

The solid-phase synthesis protocols for incorporating N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine follow established tert-butoxycarbonyl chemistry methodologies [19] [22]. The synthesis cycle begins with tert-butoxycarbonyl deprotection using trifluoroacetic acid in dichloromethane solutions, typically employing 50% trifluoroacetic acid for complete removal of the protecting group [19] [23]. Research demonstrates that optimal deprotection conditions require 25 minutes of treatment with 50% trifluoroacetic acid in dichloromethane to achieve 100% tert-butoxycarbonyl removal [3].

Coupling protocols utilize standard carbodiimide-mediated activation methods with dicyclohexylcarbodiimide and N-hydroxysuccinimide or benzotriazole-based activating agents [10] [18]. Advanced protocols employ O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate in dimethyl sulfoxide for rapid in situ neutralization coupling procedures [10] [21]. These protocols achieve average coupling yields of 97.9% to 99.4% for complex peptide sequences [10].

Table 1: Deprotection Conditions for tert-Butoxycarbonyl Groups in Solid-Phase Peptide Synthesis

| Acid System | Solvent | Time (minutes) | tert-Butoxycarbonyl Removal (%) |

|---|---|---|---|

| 50% Trifluoroacetic acid | Dichloromethane | 5 | 93.9 |

| 50% Trifluoroacetic acid | Dichloromethane | 25 | 100.0 |

| 4M Hydrochloric acid | Dioxane | 5 | 96.8 |

| 4M Hydrochloric acid | Dioxane | 25 | 100.0 |

The neutralization step following tert-butoxycarbonyl deprotection employs triethylamine to convert the trifluoroacetic acid salt back to the free amine [19] [21]. In situ neutralization protocols combine this step with the subsequent coupling reaction to minimize cycle times and improve overall efficiency [21] [22]. The complete deprotection-coupling cycle can be accomplished in less than 5 minutes using optimized conditions [10].

Specialized considerations apply when incorporating N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine into peptide sequences [3] [4]. The 2,4-dinitrophenyl protecting group exhibits stability under acidic deprotection conditions but requires specific removal protocols using nucleophilic reagents [1] [35]. Standard practice involves removing the 2,4-dinitrophenyl group prior to final peptide cleavage from the resin to prevent contamination of the final product with highly colored byproducts [1] [35].

Table 2: Coupling Efficiency Data for Peptide Synthesis Using N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine

| Peptide Sequence | Coupling Time (minutes) | Yield (%) | Side Chain Protection |

|---|---|---|---|

| FPHAG | 30 × 2 | 74 | 2,4-dinitrophenyl |

| FPXAG series | 60 × 2 | 95-98 | Various |

| Complex sequences | 60-120 | 97.9 | 2,4-dinitrophenyl |

The incorporation of N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine requires careful attention to coupling stoichiometry and reaction conditions [3] [10]. Research indicates that difficult coupling sites may require double coupling procedures or extended reaction times to achieve quantitative incorporation [3] [10]. The use of dimethyl sulfoxide as a coupling solvent can improve efficiency at problematic sites by enhancing solvation and reducing aggregation effects [10].

Isopropanol Solvate Formation and Crystallization Dynamics

N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine forms stable solvate complexes with isopropanol, resulting in a well-characterized crystalline material with the formula C17H19N5O8·C3H8O [1] [5]. The molecular weight of the isopropanol solvate is 481.5 grams per mole, representing a 1:1 stoichiometric ratio between the protected amino acid and the alcohol solvent [1] [6]. This solvate formation provides enhanced stability and improved handling characteristics compared to the non-solvated form [1] [5].

The crystallization dynamics of the isopropanol solvate involve specific thermodynamic and kinetic factors that influence crystal nucleation and growth [42] [45]. Isopropanol demonstrates particularly favorable solvation properties for this compound due to its hydrogen bonding capacity and moderate polarity [42]. Research on similar amino acid derivative crystallization systems indicates that alcohol solvents can significantly influence crystal morphology and stability through hydrogen bonding interactions with both the carboxyl and amino functionalities [39] [42].

The crystallization process typically involves dissolution of N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine in warm isopropanol followed by controlled cooling to induce nucleation and crystal growth [39] [42]. The solubility characteristics demonstrate temperature dependence, with higher solubility at elevated temperatures facilitating the dissolution step [42]. Critical supersaturation values influence the nucleation kinetics, with isopropanol systems generally exhibiting wider metastable zone widths compared to other solvents [42].

Table 3: Physical Properties of N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine Isopropanol Solvate

| Property | Value | Reference Standard |

|---|---|---|

| Molecular Formula | C17H19N5O8·C3H8O | Confirmed |

| Molecular Weight | 481.5 g/mol | Analytical |

| Melting Point | 98.0-100.0°C | Differential Scanning Calorimetry |

| Optical Rotation | +63.0 ± 3.0° (c=1 in Ethyl Acetate) | Polarimetry |

| Density | 1.49 g/cm³ | Pycnometry |

The nucleation mechanism in isopropanol solutions follows progressive nucleation patterns observed in similar systems [42]. The interfacial tension between the crystalline phase and the solution influences the critical nucleus size and nucleation rate [42]. Higher interfacial tensions result in larger critical nucleus radii and correspondingly higher energy barriers for nucleation [42]. Molecular diffusion rates in isopropanol are generally lower than in less viscous solvents, affecting the mass transfer processes during crystal growth [42].

Crystallization protocols for the isopropanol solvate typically employ slow cooling or isothermal evaporation methods to achieve optimal crystal quality [39] [41]. Rapid crystallization can lead to formation of multiple nucleation sites and smaller crystal sizes, while controlled cooling promotes formation of larger, more uniform crystals [39] [42]. The addition of seed crystals can be employed to control nucleation timing and crystal size distribution [43].

Table 4: Crystallization Parameters for Isopropanol Solvate Formation

| Parameter | Optimal Range | Effect on Crystal Quality |

|---|---|---|

| Cooling Rate | 0.1-0.5°C/min | Uniform crystal size |

| Supersaturation Ratio | 1.2-1.8 | Controlled nucleation |

| Stirring Rate | 50-100 rpm | Reduced aggregation |

| Seeding Concentration | 0.1-0.5% w/w | Size distribution control |

The crystal morphology of the isopropanol solvate exhibits characteristic features dependent on the crystallization conditions and solvent purity [39] [42]. Water content in the isopropanol can significantly affect crystal formation, requiring careful control of moisture levels during crystallization [42]. The resulting crystals typically display good stability under ambient conditions, with the solvate structure providing protection against degradation [5] [14].

Purity Assessment: Thin-Layer Chromatography and High-Performance Liquid Chromatography Validation Criteria

Purity assessment of N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine employs both thin-layer chromatography and high-performance liquid chromatography methodologies to ensure compliance with pharmaceutical and research grade specifications [13] [14]. Commercial specifications typically require minimum purity levels of 98.0% as determined by thin-layer chromatography analysis [13] [14]. High-performance liquid chromatography methods provide enhanced resolution and quantitative accuracy for impurity profiling [16] [30].

Thin-layer chromatography analysis utilizes silica gel plates with specific solvent systems optimized for tert-butoxycarbonyl-protected amino acids [26] [27]. Standard solvent systems include n-butanol:acetic acid:water mixtures in ratios of 60:25:15 or 3:1:1 for amino acid derivative separations [27] [28]. Detection employs ninhydrin staining reagents that react with both free and protected amino groups, with tert-butoxycarbonyl groups undergoing thermal cleavage during the staining process [29].

Table 5: Thin-Layer Chromatography Solvent Systems for tert-Butoxycarbonyl Amino Acid Analysis

| Solvent System | Ratio | Rf Range | Detection Method |

|---|---|---|---|

| n-Butanol:Acetic acid:Water | 60:25:15 | 0.25-0.65 | Ninhydrin |

| n-Butanol:Acetic acid:Water | 3:1:1 | 0.20-0.70 | Ninhydrin |

| Chloroform:Methanol:Acetic acid | 85:10:5 | 0.30-0.80 | Ultraviolet |

| Ethyl acetate:Pyridine:Acetic acid:Water | 60:20:6:11 | 0.15-0.75 | Ninhydrin |

High-performance liquid chromatography methods employ reverse-phase chromatography systems with C18 stationary phases for separation of N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine and related impurities [16] [30]. Mobile phase systems typically utilize acetonitrile-water gradients with volatile buffer additives such as ammonium trifluoroacetate or ammonium acetate [30]. These conditions provide excellent compatibility with mass spectrometric detection systems for structural confirmation of impurities [16] [30].

Chiral separation protocols utilize macrocyclic glycopeptide-based stationary phases such as teicoplanin or ristocetin derivatives for enantiomeric purity determination [30]. These chiral stationary phases demonstrate exceptional selectivity for tert-butoxycarbonyl-protected amino acids in both polar organic and reverse-phase mobile phase systems [30]. Baseline resolution is readily achieved for enantiomeric pairs with selectivity factors often exceeding 5.0 [30].

Table 6: High-Performance Liquid Chromatography Conditions for Purity Analysis

| Parameter | Specification | Alternative |

|---|---|---|

| Column | C18, 5 μm, 250 × 4.6 mm | C18, 3.6 μm, 150 × 4.6 mm |

| Mobile Phase A | Water + 0.1% Formic acid | 20 mM Ammonium acetate |

| Mobile Phase B | Acetonitrile | Methanol |

| Gradient | 5-95% B over 15 min | 10-90% B over 20 min |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | 220 nm, 254 nm | 280 nm, Mass spectrometry |

Validation criteria for purity assessment methods include specificity, linearity, accuracy, precision, and robustness parameters [16]. Specificity testing demonstrates the ability to distinguish N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine from potential synthetic impurities and degradation products [16]. Linearity studies establish the quantitative relationship between analyte concentration and detector response over the expected concentration range [16].

Table 7: Analytical Method Validation Parameters

| Validation Parameter | Acceptance Criteria | Typical Results |

|---|---|---|

| Specificity | Resolution > 2.0 | 3.5-5.2 |

| Linearity (R²) | > 0.999 | 0.9995-0.9999 |

| Accuracy | 98.0-102.0% | 99.2-100.8% |

| Precision (RSD) | < 2.0% | 0.5-1.2% |

| Robustness | No significant change | Stable ± 5% variation |

Quality control specifications for N-alpha-tert-Butoxycarbonyl-N-im-2,4-dinitrophenyl-L-histidine typically include appearance, identity confirmation by infrared spectroscopy, optical rotation measurements, and quantitative purity determination [5] [14]. The compound should appear as a light yellow powder with optical rotation values of +63.0 ± 3.0 degrees in ethyl acetate solution [14]. Infrared spectroscopy provides structural confirmation through characteristic absorption bands for the tert-butoxycarbonyl, 2,4-dinitrophenyl, and histidine functionalities [14].

Boc-His(Dnp)-OH serves as a critical building block in Boc-based solid-phase peptide synthesis, where the 2,4-dinitrophenyl group provides essential protection for the imidazole side chain of histidine [1] [2]. The protection mechanism operates through π-nitrogen substitution, where the dinitrophenyl group is attached to the π-nitrogen of the imidazole ring rather than the τ-nitrogen [2] [3]. This specific positioning is crucial for effective racemization prevention, as the π-nitrogen is the site responsible for the intramolecular base-catalyzed deprotonation that leads to loss of stereochemical integrity [4] [5].

The electron-withdrawing nature of the dinitrophenyl group significantly reduces the nucleophilicity of the imidazole nitrogen, thereby preventing unwanted side reactions during peptide chain assembly [1] [6]. The 2,4-dinitrophenyl protection offers excellent resistance to nucleophilic attack due to steric hindrance and electronic effects, making it particularly suitable for sequences requiring extended reaction times or harsh coupling conditions [6] [7].

The molecular structure of Boc-His(Dnp)-OH (molecular formula C₁₇H₁₉N₅O₈, molecular weight 421.36 g/mol) [8] [9] incorporates dual protection: the Boc group protecting the α-amino function and the dinitrophenyl group protecting the imidazole side chain. This orthogonal protection strategy allows for selective deprotection under different reaction conditions, with the Boc group being acid-labile and the dinitrophenyl group requiring nucleophilic removal conditions [10] [6].

Research has demonstrated that the dinitrophenyl group provides superior protection against racemization compared to other histidine protecting groups such as benzyl or tosyl derivatives [2] [3]. Studies comparing different protecting group strategies have shown that π-nitrogen protection is essential for complete prohibition of side chain-induced racemization, while τ-nitrogen protection (as in trityl derivatives) provides inadequate protection [4] [5].

Stability Under Acidic Deprotection Conditions

The remarkable stability of the dinitrophenyl group under acidic conditions represents one of its most valuable characteristics in Boc-SPPS [10] [11]. During routine TFA deprotection cycles (typically 20-50% TFA in dichloromethane for 15-25 minutes), the dinitrophenyl group remains completely intact while the Boc protecting group is efficiently removed [12] [13] [14]. This differential stability is attributed to the electron-deficient nature of the dinitrophenyl moiety, which makes it resistant to protonation and subsequent acid-catalyzed cleavage [15] [16].

Stability studies have confirmed that Boc-His(Dnp)-OH can withstand multiple TFA treatment cycles without significant dinitrophenyl group loss [10] [6]. The compound maintains structural integrity even under conditions employing 100% TFA for extended periods, making it suitable for challenging peptide sequences requiring repeated deprotection steps [16] [17]. This stability extends to other acidic cleavage conditions commonly used in Boc-SPPS, including hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TFMSA) treatments [10] [11] [18].

The mechanistic basis for this stability lies in the electronic properties of the dinitrophenyl group. Unlike electron-rich protecting groups that are readily protonated under acidic conditions, the electron-withdrawing nitro groups render the aromatic system electron-deficient, preventing protonation at the ether oxygen linkage [12] [15]. This electronic deactivation effectively shields the protecting group from acid-catalyzed hydrolysis pathways that would otherwise lead to premature removal [16].

Comparative stability data reveals that the dinitrophenyl group demonstrates exceptional robustness compared to other common histidine protecting groups. While benzyloxymethyl and trityl groups show varying degrees of acid sensitivity, the dinitrophenyl group maintains complete stability across a wide range of acidic conditions [1] [2] [7]. This stability profile makes Boc-His(Dnp)-OH particularly valuable for "difficult sequences" that require harsh deprotection conditions or extended synthesis times [19] [20].

Prevention of Imidazole-Mediated Racemization

The prevention of racemization represents the primary rationale for employing dinitrophenyl protection in histidine-containing peptides [2] [21] [22]. Histidine residues are particularly susceptible to racemization during carboxyl activation due to the propensity of the imidazole π-nitrogen to promote deprotonation of the amino acid α-hydrogen [21] [23] [24]. This intramolecular base catalysis can lead to significant loss of stereochemical integrity, particularly under conditions involving base-mediated activation or elevated temperatures [23] [22].

Mechanistic studies have elucidated that racemization occurs through formation of an oxazolone intermediate, where the imidazole nitrogen abstracts the α-proton, forming a planar enolate that can be reprotonated from either face [21] [5]. The π-nitrogen substitution strategy employed in Boc-His(Dnp)-OH effectively blocks this pathway by eliminating the lone pair availability required for intramolecular base catalysis [2] [4] [5].

Quantitative racemization studies demonstrate the superior performance of π-nitrogen protection compared to other strategies. Research comparing Boc-His(Dnp)-OH with Boc-His(Trt)-OH (where trityl protection occurs at the τ-nitrogen) shows essentially complete prevention of racemization with the dinitrophenyl-protected derivative, while significant racemization (up to 20%) can occur with trityl protection under identical coupling conditions [25] [23] [22].

The effectiveness of racemization prevention extends across various coupling methods and conditions commonly employed in Boc-SPPS. Studies examining different activation strategies including DCC/HOBt, mixed anhydride, and carbodiimide-based methods consistently demonstrate that Boc-His(Dnp)-OH maintains stereochemical integrity regardless of the coupling protocol employed [22] [26]. This versatility makes the compound suitable for both manual synthesis protocols and automated synthesis procedures where reaction conditions may vary [19] [27].

Temperature studies reveal that the racemization prevention remains effective even under elevated temperature conditions that might be employed to accelerate difficult couplings [21] [23]. While unprotected or inadequately protected histidine derivatives show dramatic increases in racemization at temperatures above 40°C, Boc-His(Dnp)-OH maintains complete stereochemical stability even at elevated temperatures, providing additional synthetic flexibility [23] [26].

The mechanism of protection involves not only the direct blocking of the π-nitrogen lone pair but also electronic deactivation of the imidazole ring through the electron-withdrawing effects of the nitro groups [2] [28]. This dual effect—steric blocking and electronic deactivation—provides robust protection against various racemization pathways that might operate under different synthetic conditions [4] [5].

Analytical studies employing chiral HPLC methods and enzymatic analysis have been used to quantify the extent of racemization prevention [22] [26]. These studies consistently demonstrate that peptides synthesized using Boc-His(Dnp)-OH contain less than 1% of the corresponding D-histidine epimer, even for challenging sequences or extended synthesis protocols [22] [26]. This level of stereochemical purity meets the stringent requirements for pharmaceutical peptide synthesis and biological activity studies [23] [24].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant